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Compound of Interest

Compound Name:
Tris-(2-

methanethiosulfonylethyl)amine

Cat. No.: B019473 Get Quote

Tris-(2-methanethiosulfonylethyl)amine is a crosslinker featuring three methanethiosulfonate

(MTS) groups extending from a central tertiary amine. The MTS moiety is highly specific for

sulfhydryl groups (thiols) present in cysteine residues. The reaction between an MTS group

and a thiol results in the formation of a disulfide bond, a key feature that distinguishes it from

many other thiol-reactive crosslinkers. This disulfide linkage is cleavable under reducing

conditions, which can be advantageous for applications requiring the release of crosslinked

components. Its trifunctional nature allows it to simultaneously link three cysteine residues,

making it a valuable tool for stabilizing protein complexes, including those with trimeric

structures, or for mapping the spatial proximity of multiple cysteine residues within a single

protein or protein assembly.

Core Reaction Mechanisms
Understanding the underlying chemistry of crosslinkers is fundamental to their effective

application. Below are the reaction mechanisms for MTS-T and its common alternatives.

Tris-(2-methanethiosulfonylethyl)amine (MTS-T)
Reaction
MTS-T reacts with free sulfhydryl groups (cysteines) to form disulfide bonds. This reaction is

rapid and highly specific.[1] The byproducts are typically low-molecular-weight and volatile,

simplifying purification steps.[1]
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MTS-T Reaction with Cysteine
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Figure 1. Reaction of an MTS group with a protein thiol to form a disulfide bond.

Alternative Crosslinker Reactions
Maleimide Crosslinkers: These are also thiol-reactive but form a stable, non-reducible thioether

bond. The reaction is most efficient at a pH range of 6.5-7.5.[2]

Maleimide Reaction with Cysteine
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Figure 2. Reaction of a maleimide group with a protein thiol to form a thioether bond.

NHS-Ester Crosslinkers: These crosslinkers target primary amines (lysine residues and N-

termini) to form stable amide bonds. The reaction is favored at a pH of 7.2-8.5.[2]
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NHS-Ester Reaction with Lysine
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Figure 3. Reaction of an NHS-ester with a primary amine to form an amide bond.

Quantitative Comparison of Crosslinkers
The choice of a crosslinker often depends on specific quantitative parameters that dictate its

performance in a given experimental setup.
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Feature

Tris-(2-
methanethiosulfon
ylethyl)amine
(MTS-T)

Maleimide-based
Crosslinkers

NHS-Ester-based
Crosslinkers

Target Residue Cysteine (Sulfhydryl) Cysteine (Sulfhydryl)
Lysine, N-terminus

(Primary Amine)

Resulting Bond Disulfide (Cleavable) Thioether (Stable) Amide (Stable)

Bond Stability

Reversible with

reducing agents (e.g.,

DTT, TCEP).[3]

Generally stable,

though some retro-

Michael reactions can

occur.[4]

Highly stable.

Reaction pH

Mildly acidic to neutral

(Optimal pH not

specified, but MTS

reagents are generally

used in this range).

6.5 - 7.5[2] 7.2 - 8.5[2]

Reaction Rate

High (on the order of

105 M-1s-1 for MTS

reagents).[1]

Fast, typically

complete in 1-2 hours.

[4]

Fast, typically

complete in 30

minutes to 4 hours.

Specificity High for thiols.[1]

High for thiols at pH <

7.5; can react with

amines at higher pH.

[5]

High for primary

amines; can have side

reactions with serine,

threonine, and

tyrosine.

Spacer Arm Length

Dependent on the

specific structure of

MTS-T.

Variable, a wide range

of spacer arms are

available.

Variable, a wide range

of spacer arms are

available.[6]

Functionality Homotrifunctional

Available as

homobifunctional,

heterobifunctional,

and trifunctional.

Available as

homobifunctional and

heterobifunctional.[7]
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Experimental Protocols
Detailed methodologies are crucial for the successful application of crosslinking agents. Below

are generalized protocols for key crosslinking experiments.

Protocol 1: Crosslinking a Protein Complex with Tris-(2-
methanethiosulfonylethyl)amine (MTS-T)
This protocol is designed to stabilize a multi-subunit protein complex where subunits are known

or suspected to interact via cysteine residues.

Materials:

Purified protein complex (in an amine-free buffer like PBS or HEPES, pH 7.0-7.5)

Tris-(2-methanethiosulfonylethyl)amine (MTS-T)

Anhydrous DMSO

Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

Desalting column

SDS-PAGE analysis reagents

Procedure:

Preparation of Reagents: Prepare a stock solution of MTS-T (e.g., 10-50 mM) in anhydrous

DMSO immediately before use. MTS reagents can hydrolyze in aqueous solutions.[1]

Protein Preparation: Ensure the purified protein complex is at a suitable concentration (e.g.,

1-5 mg/mL) in a compatible buffer. If the protein has disulfide bonds that need to be reduced

to free up cysteines for crosslinking, treat with a reducing agent like TCEP (which does not

contain a thiol and won't interfere with the MTS reaction) and subsequently remove the

TCEP using a desalting column.

Crosslinking Reaction: Add the MTS-T stock solution to the protein sample to achieve a final

concentration typically in a 20- to 50-fold molar excess over the protein. The optimal ratio
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should be determined empirically.

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-

50 mM to react with any excess MTS-T. Incubate for an additional 15 minutes.

Analysis: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result

in higher molecular weight bands corresponding to the crosslinked subunits. The results can

be further analyzed by mass spectrometry to identify the crosslinked peptides.[8]

Protocol 2: Two-Step Heterobifunctional Crosslinking
using a Maleimide/NHS-Ester Crosslinker
This protocol is for conjugating two different proteins (Protein A and Protein B), one with

available amines and the other with available thiols.

Materials:

Purified Protein A (with accessible amines)

Purified Protein B (with accessible sulfhydryls)

Heterobifunctional crosslinker (e.g., SMCC)

Amine-reactive reaction buffer (e.g., PBS, pH 7.2-8.0)

Thiol-reactive reaction buffer (e.g., PBS, pH 6.5-7.0)

Quenching solution for NHS-ester (e.g., 1 M Tris-HCl, pH 8.0)

Quenching solution for maleimide (e.g., 1 M L-cysteine)

Desalting columns

Procedure:
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Activate Protein A: Dissolve the NHS-ester/maleimide crosslinker in DMSO and add it to

Protein A in the amine-reactive buffer. Incubate for 30-60 minutes at room temperature.

Remove Excess Crosslinker: Remove unreacted crosslinker from the maleimide-activated

Protein A using a desalting column, exchanging the buffer to the thiol-reactive buffer.

Conjugation: Immediately add the maleimide-activated Protein A to Protein B. Incubate for 1-

2 hours at room temperature.

Quenching: Quench any unreacted maleimide groups by adding L-cysteine.

Purification and Analysis: Purify the resulting conjugate (Protein A-Protein B) from unreacted

proteins using size-exclusion chromatography or other appropriate methods. Analyze the

final product by SDS-PAGE.

Visualization of Experimental Workflow
A typical workflow for identifying interacting proteins in a complex using a trifunctional

crosslinker like MTS-T is depicted below. This process is invaluable for structural proteomics.
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Workflow for Trifunctional Crosslinking and Mass Spectrometry Analysis
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Figure 4. A generalized workflow for identifying protein interactions using a trifunctional

crosslinker followed by mass spectrometry.

Conclusion
Tris-(2-methanethiosulfonylethyl)amine offers a unique advantage for specific applications in

chemical biology and drug development due to its trifunctional nature and its ability to form

cleavable disulfide bonds. Its high reactivity and specificity for cysteine residues make it a

powerful tool for capturing the three-dimensional architecture of protein complexes.

In contrast, maleimide-based crosslinkers provide a more stable, permanent linkage, which is

often desirable for creating robust bioconjugates like antibody-drug conjugates where

premature cleavage is a concern.[4] NHS-ester crosslinkers remain the gold standard for

targeting the more abundant primary amines, offering a broad utility in protein modification and

conjugation.

The selection between MTS-T and its alternatives should be guided by the specific goals of the

experiment. If the objective is to create a stable, long-lasting conjugate, a maleimide or NHS-

ester-based crosslinker may be preferable. However, if the goal is to stabilize a complex for

analysis with the option of later releasing the components, or to map spatial proximities within a

dynamic system, the cleavable disulfide bonds formed by MTS-T provide a distinct and

valuable advantage. By carefully considering the comparative data and protocols presented in

this guide, researchers can make an informed decision to select the optimal crosslinking

strategy for their needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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